6,7-Dihydroquinoline-5,8-dione
Overview
Description
6,7-Dihydroquinoline-5,8-dione is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 6,7-Dihydroquinoline-5,8-dione and its derivatives has been a subject of research. For instance, a multi-component Hantzsch reaction has been used for the synthesis of 6-membered nitrogen heterocyclic ring systems .Molecular Structure Analysis
The molecular structure of 6,7-Dihydroquinoline-5,8-dione has been analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy supplemented with theoretical DFT calculations . The FT-IR spectra showed a good correlation for all the compounds under study .Chemical Reactions Analysis
The reaction of the para-quinone 6,7-dichloroquinoline-5,8-dione with various transition metal dimers led to the unexpected formation of quinoline-ortho-quinone metal complexes . Systematic variation of the reaction conditions helped identify the solvent as the source of the carbonyl oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydroquinoline-5,8-dione can be inferred from its molecular structure. It has a molecular weight of 161.16 and its molecular formula is C9H7NO2 .Scientific Research Applications
Synthesis of Derivatives
- Arylation and Cross-Coupling Reactions : New derivatives of 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione are synthesized via palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reactions. These intermediates are prepared from 8-hydroxyquinoline, leading to high yields of coupled compounds (Egu, Okoro, & Onoabedje, 2017).
Anticancer Properties
- Anticancer Activity in Lung Cancer Cells : A study on 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound derived from 6,7-dichloroquinoline-5,8-dione, shows induction of lung carcinoma cell death. This is achieved by inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).
Antimicrobial Applications
- Synthesis of Alkynyl Derivatives and Antimicrobial Activity : Alkynyl derivatives of quinoline-5,8-diones show significant antimicrobial activities against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeroginosa (Ezugwu et al., 2017).
properties
IUPAC Name |
6,7-dihydroquinoline-5,8-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXMPFYJRKXHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1=O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroquinoline-5,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.